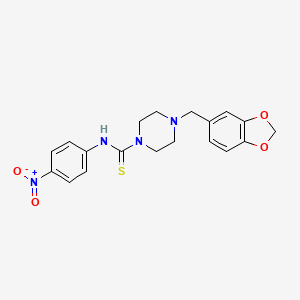

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide

Description

4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide is a piperazine-1-carbothioamide derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) group at the 4-position of the piperazine ring and a 4-nitrophenyl substituent on the carbothioamide moiety. This compound belongs to a class of molecules studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c24-23(25)16-4-2-15(3-5-16)20-19(28)22-9-7-21(8-10-22)12-14-1-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2,(H,20,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWYAHKQGSPFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.

Piperazine Derivative Formation: The piperazine ring is then introduced by reacting the benzodioxole intermediate with piperazine under controlled conditions.

Thiocarbamide Formation: The final step involves the reaction of the piperazine derivative with 4-nitrophenyl isothiocyanate to form the carbothioamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or nitrophenyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction of the nitro group will produce the corresponding amine.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Signal Transduction Pathways: The compound may influence cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, Cl, CF₃) improve binding to enzymes like bacterial phosphopantetheinyl transferases (PPTases) .

- 1,3-Benzodioxole derivatives exhibit higher metabolic stability due to reduced oxidative degradation .

- Heteroaryl substituents (e.g., pyridinyl) enhance solubility compared to purely aromatic groups .

Physicochemical Properties

Comparative data from LC-MS, NMR, and HRMS highlight differences in polarity and molecular weight:

| Compound | LC-MS Retention Time (min) | HRMS (ESI) m/z [M+H]⁺ | LogP (Predicted) |

|---|---|---|---|

| Target Compound | N/A | ~424.10 (calculated) | ~3.8 |

| 35 | 5.41 (Method 1) | 429.1131 | 4.2 |

| 37 | 5.096 (Method 1) | 395.0858 | 3.9 |

| ML267 (55) | N/A | 499.08 (observed) | 3.5 |

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide is a synthetic organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure

The compound features a piperazine ring substituted with a benzodioxole moiety and a nitrophenyl group, contributing to its unique chemical properties. The structural formula can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C17H18N4O3S |

| Molecular Weight | 358.42 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been shown to possess antibacterial and antifungal properties. The inclusion of the nitrophenyl group enhances the compound's ability to disrupt microbial cell membranes, leading to increased efficacy against various pathogens .

Anticancer Activity

Studies on related piperazine derivatives have demonstrated promising anticancer effects. For example, compounds targeting specific kinases involved in cancer cell proliferation have shown reduced viability in tumor cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at critical checkpoints .

Neuropharmacological Effects

The benzodioxole structure is known for its interaction with neurotransmitter systems. Compounds featuring this moiety have been reported to modulate serotonin receptors, suggesting potential applications in treating mood disorders such as depression and anxiety .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : Interaction with neurotransmitter receptors can modulate signaling pathways associated with mood regulation and cognitive function.

- Membrane Disruption : The presence of the nitrophenyl group may facilitate interactions with microbial membranes, enhancing antimicrobial efficacy.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of piperazine derivatives against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as antibiotic agents .

Study 2: Anticancer Potential

In vitro assays were conducted on cancer cell lines treated with piperazine derivatives. The findings revealed that certain derivatives led to a dose-dependent decrease in cell viability and increased apoptosis markers compared to controls. This highlights the potential of these compounds in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.